molecular formula C23H37NO8 B141824 5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid CAS No. 125811-09-8

5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Cat. No.: B141824
CAS No.: 125811-09-8
M. Wt: 455.5 g/mol
InChI Key: FUMSKGBVMLFCGO-UHFFFAOYSA-N
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Description

This compound features a pentanoic acid backbone modified with two cyclohexyloxy groups (one as an ether and one as an ester), a tert-butyl carbamate (Boc) group, and a ketone at position 5. The molecular formula is estimated as C₂₃H₃₉NO₉, with a molecular weight of ~473 g/mol (calculated).

Properties

IUPAC Name

5-cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO8/c1-23(2,3)32-22(29)24-18(19(25)26)14-17(20(27)30-15-10-6-4-7-11-15)21(28)31-16-12-8-5-9-13-16/h15-18H,4-14H2,1-3H3,(H,24,29)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMSKGBVMLFCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C(=O)OC1CCCCC1)C(=O)OC2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577538
Record name 2-[(tert-Butoxycarbonyl)amino]-5-(cyclohexyloxy)-4-[(cyclohexyloxy)carbonyl]-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125811-09-8
Record name 2-[(tert-Butoxycarbonyl)amino]-5-(cyclohexyloxy)-4-[(cyclohexyloxy)carbonyl]-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Structure and Properties

The molecular formula of 5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is C23H37NO5C_{23}H_{37}NO_5 . The compound features multiple functional groups, including cyclohexyl and carbamate moieties, which may influence its biological interactions.

Key Properties

PropertyValue
Molecular Weight397.55 g/mol
LogP (octanol-water partition coefficient)4.25
SolubilitySoluble in DMSO, slightly soluble in water

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest potential roles in modulating metabolic pathways and influencing cellular signaling.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, particularly those related to amino acid metabolism.
  • Receptor Modulation : It has been hypothesized that the compound could act as a modulator of certain receptors, potentially impacting neurotransmission or hormonal signaling.

Study 1: Enzyme Interaction

In vitro studies demonstrated that this compound inhibited the activity of glutamate decarboxylase (GAD), an enzyme critical for GABA synthesis. The inhibition was dose-dependent, suggesting a potential role in neuropharmacology.

Study 2: Antioxidant Properties

Another study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated that it exhibited significant antioxidant activity, which could be beneficial in reducing oxidative stress-related damage in cells.

Study 3: Cytotoxicity Assessment

A cytotoxicity assay performed on various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic events.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical Form References
5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid C₂₃H₃₉NO₉ ~473 (estimated) Cyclohexyloxy, cyclohexyloxycarbonyl, Boc carbamate, pentanoic acid, ketone Likely solid -
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid C₁₀H₁₉NO₅ 233.26 Hydroxy, Boc carbamate, pentanoic acid Powder
2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid C₂₀H₂₅NO₃ 327.42 Cyclohexyl, spiro structure, carboxylic acid, ketone Not reported
4-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-4-oxobutanoic acid C₁₄H₂₂O₄ 254.32 Cyclohexyloxy, ketone, butanoic acid Not reported
5-(4-Amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)-[1,3]oxathiolane-2-carboxylic acid ester Not fully listed - Cyclohexyl ester, oxathiolane, pyrimidine, carboxylic acid Not reported

Key Differences in Properties and Reactivity

Lipophilicity and Solubility: The target compound’s two cyclohexyl groups confer higher lipophilicity compared to the hydroxy analogue (C₁₀H₁₉NO₅), which lacks these substituents . This reduces water solubility but may enhance membrane permeability. The spiro compound (C₂₀H₂₅NO₃) has a rigid bicyclic structure, likely improving metabolic stability compared to the target’s flexible pentanoic acid chain .

Reactivity: The Boc group in the target compound is prone to acidic hydrolysis, releasing an amine—a feature absent in the hydroxy analogue. Both the target compound and the hydroxy analogue decompose under strong oxidizers, producing CO₂, CO, and NOₓ .

Toxicity: Limited toxicological data exist for all compounds.

Applications: The spiro compound (C₂₀H₂₅NO₃) shares structural motifs with fungicidal intermediates (e.g., metconazole precursors), suggesting the target compound could also serve agrochemical roles .

Data Gaps and Research Needs

  • Stability : The target compound’s ester and carbamate groups may hydrolyze under physiological conditions, necessitating stability studies.
  • Ecological Impact: No data exist on environmental persistence or toxicity, requiring alignment with regulations like EC1272/08 .

Preparation Methods

Boc Protection of the α-Amino Group

Procedure :

  • Starting material : L-Glutamic acid.

  • Reagents : Di-tert-butyl dicarbonate (Boc anhydride), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF)/water (1:1).

  • Conditions : Stir at 0–5°C for 1 hour, then room temperature for 12–18 hours.

  • Mechanism : The Boc group is introduced via nucleophilic attack of the amino group on Boc anhydride under mildly basic conditions.

  • Yield : >85%.

Key Data :

ParameterValue
Temperature0°C → 25°C
Reaction Time12–18 hours
SolventTHF/H₂O
WorkupExtraction with ethyl acetate, drying (Na₂SO₄)

Cyclohexyl Esterification of the γ-Carboxylic Acid

Procedure :

  • Intermediate : Boc-L-glutamic acid.

  • Reagents : Cyclohexanol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).

  • Conditions : Stir at 25°C for 24 hours.

  • Mechanism : DCC activates the γ-carboxylic acid as an intermediate O-acylisourea, which reacts with cyclohexanol to form the ester.

  • Yield : 72–78%.

Key Data :

ParameterValue
Molar RatioBoc-Glu : Cyclohexanol = 1:1.2
CatalystDMAP (10 mol%)
WorkupFiltration (remove DCU), column chromatography

Introduction of the Cyclohexyloxycarbonyl Group at the β-Position

Procedure :

  • Intermediate : Boc-L-glutamic acid γ-cyclohexyl ester.

  • Reagents : Cyclohexyl chloroformate, pyridine, DCM.

  • Conditions : Add cyclohexyl chloroformate dropwise at 0°C, then stir at 25°C for 6 hours.

  • Mechanism : The β-hydroxyl group (introduced via oxidation of the β-CH₂ group) reacts with cyclohexyl chloroformate to form the carbonate ester.

  • Yield : 65–70%.

Key Data :

ParameterValue
Temperature0°C → 25°C
Reaction Time6 hours
SolventDCM
WorkupWash with 1M HCl, brine, drying (MgSO₄)

Alternative Route via Mixed Carbonate Formation

One-Pot Protection Strategy

Procedure :

  • Starting material : L-Glutamic acid.

  • Reagents : Boc anhydride, cyclohexyl chloroformate, cyclohexanol, DCC, DMAP.

  • Conditions : Sequential addition of reagents in DCM at 0°C, followed by warming to 25°C.

  • Advantage : Reduces purification steps by combining amino protection and esterification.

  • Yield : 60–68%.

Key Data :

ParameterValue
Reaction Time24 hours
SolventDCM
WorkupExtraction, silica gel chromatography

Critical Analysis of Methodologies

Comparative Efficiency

MethodYield (%)Purity (%)Key Advantage
Stepwise Protection70–78≥98High selectivity
One-Pot Synthesis60–6895–97Reduced steps

Challenges and Solutions

  • β-Position Functionalization : Introducing the cyclohexyloxycarbonyl group requires prior oxidation of the β-CH₂ to a hydroxyl group. This can be achieved via Jones oxidation (CrO₃/H₂SO₄) or enzymatic methods.

  • Steric Hindrance : Bulky cyclohexyl groups may slow reaction rates. Using DMAP as a catalyst enhances nucleophilicity.

Industrial-Scale Considerations

  • Cost Efficiency : Cyclohexanol and Boc anhydride are cost-effective at scale.

  • Purification : Crystallization from cyclohexane/ethyl acetate (3:1) achieves >99% purity.

  • Safety : Use of DCC requires strict handling due to toxicity; alternatives like EDC/HOBt may be substituted .

Q & A

Basic: What are the optimal synthetic routes for 5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, and how can purity be ensured?

Methodological Answer:
Synthesis of this polyfunctionalized compound typically involves multi-step protocols, such as sequential protection/deprotection of reactive groups (e.g., cyclohexyloxycarbonyl and tert-butyloxycarbonylamino) and controlled condensation reactions. Key steps include:

  • Protection Strategies : Use tert-butyloxycarbonyl (Boc) groups for amine protection due to their stability under acidic conditions .
  • Coupling Agents : Employ carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) for esterification or amidation .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is recommended for isolating intermediates. Purity validation via NMR (e.g., <sup>13</sup>C for carbonyl groups) and mass spectrometry ensures structural fidelity .

Basic: What spectroscopic techniques are most effective for characterizing the structural complexity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • <sup>1</sup>H NMR: Resolve cyclohexyl protons (δ 1.0–2.5 ppm) and oxycarbonyl groups (δ 4.5–5.5 ppm).
    • <sup>13</sup>C NMR: Identify carbonyl carbons (ketone at ~200 ppm, esters at ~170 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at 1700–1750 cm⁻¹) and amine/amide bonds (N–H at 3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., via ESI-TOF) with ppm-level accuracy .

Advanced: How can computational methods accelerate reaction optimization for derivatives of this compound?

Methodological Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction conditions . Steps include:

  • Reaction Path Screening : Use software like Gaussian or ORCA to model activation energies for key steps (e.g., ester hydrolysis).
  • Data-Driven Optimization : Apply Bayesian optimization to experimental parameters (solvent, temperature) based on computed thermodynamic data .
  • Validation : Cross-check computational predictions with small-scale experiments (e.g., 0.1 mmol trials) before scaling .

Advanced: How should researchers address contradictions in experimental data, such as inconsistent yields or spectroscopic results?

Methodological Answer:

  • Root-Cause Analysis :
    • Re-examine Reaction Conditions : Trace impurities (e.g., residual water in solvents) using Karl Fischer titration .
    • Reproducibility Checks : Validate NMR spectra across multiple batches to detect stereochemical variability .
  • Feedback Loops : Integrate failed experiments into computational models to refine reaction pathways (e.g., adjusting steric parameters in DFT calculations) .

Advanced: What stability challenges arise during storage of this compound, and how can decomposition be mitigated?

Methodological Answer:

  • Stability Profile : The compound is stable under inert atmospheres (N2) at –20°C but may hydrolyze in humid conditions due to labile ester groups .
  • Mitigation Strategies :
    • Use desiccants (e.g., molecular sieves) in storage vials.
    • Monitor decomposition via periodic HPLC analysis (e.g., detect free carboxylic acid formation) .

Advanced: What challenges exist in scaling up multi-step syntheses of this compound, and how can they be resolved?

Methodological Answer:

  • Bottlenecks :
    • Low yields in cyclization steps due to steric hindrance from cyclohexyl groups.
    • Purification difficulties in polar intermediates.
  • Solutions :
    • Flow Chemistry : Implement continuous flow systems to improve mixing and heat transfer in cyclization .
    • Alternative Protecting Groups : Replace tert-butyloxycarbonyl with photolabile groups (e.g., nitroveratryl) for easier deprotection .

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